Arochlor 1254
Description
Aroclor 1254 is a commercial polychlorinated biphenyl (PCB) mixture containing approximately 54% chlorine by weight, with a biphenyl structure substituted with 4–6 chlorine atoms per molecule. It is highly lipophilic, bioaccumulative, and resistant to environmental degradation, making it a persistent organic pollutant (POP) . Aroclor 1254 has been extensively studied for its toxicological effects, including endocrine disruption, reproductive toxicity, and oxidative stress induction . Its mechanisms of toxicity involve interference with hormone signaling, mitochondrial dysfunction, and modulation of metabolic enzymes such as cytochrome P-450 isoforms .
Structure
3D Structure
Properties
IUPAC Name |
1,2,3-trichloro-4-(2,3-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-8-3-1-2-6(10(8)15)7-4-5-9(14)12(17)11(7)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGNBQPSMWGAJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274189 | |
| Record name | 2,2',3,3',4-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale-yellow, viscous liquid or solid (below 50 degrees F) with a mild, hydrocarbon odor; [NIOSH], LIGHT YELLOW VISCOUS LIQUID., Colorless to pale-yellow, viscous liquid or solid (below 50 °F) with a mild, hydrocarbon odor. | |
| Record name | Chlorodiphenyl (54% chlorine) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | POLYCHLORINATED BIPHENYL (AROCLOR 1254) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0939 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/121 | |
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| Record name | Chlorodiphenyl (54% chlorine) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Distillation range 365-390 °C, 689-734 °F | |
| Record name | Aroclor 1254 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/121 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorodiphenyl (54% chlorine) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
222 °C, >286 °F | |
| Record name | Chlorodiphenyl (54% chlorine) | |
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| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/121 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Solubility in water varies because Aroclors are variable mixtures., In water, 70 ppb, In water, 12 ug/L at 25 °C, In water: 0.01 ppm, For more Solubility (Complete) data for Aroclor 1254 (6 total), please visit the HSDB record page., Solubility in water: none, Insoluble | |
| Record name | Aroclor 1254 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POLYCHLORINATED BIPHENYL (AROCLOR 1254) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0939 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Chlorodiphenyl (54% chlorine) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.495 at 65 °C/4 °C; 1505 at 15.5 °C/4 °C, Relative density (water = 1): 1.5, 1.3-1.8, (77 °F): 1.38 | |
| Record name | Aroclor 1254 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POLYCHLORINATED BIPHENYL (AROCLOR 1254) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0939 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/121 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorodiphenyl (54% chlorine) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0.000077 [mmHg], 7.71X10-5 mm Hg at 25 °C (avg), Vapor pressure, Pa at 25 °C: 0.01, 0.00006 mmHg | |
| Record name | Chlorodiphenyl (54% chlorine) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | Aroclor 1254 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POLYCHLORINATED BIPHENYL (AROCLOR 1254) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0939 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/121 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorodiphenyl (54% chlorine) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Chlorinated dibenzofurans /tetra-, penta-, and hexa-PDCFs/ were identified in all Aroclor preparations /1248, 1254, 1260/ except Aroclor 1016/ at levels from 0.8 to 2 ppm/, Polychlorinated napthalenes have also been identified in Aroclor 1254., The PCDF levels are (in ppm): Cl3, 0.063; Cl4, 0.1-0.2; Cl5, 0.2-0.4; Cl6, 0.9-1.4; Cl7, 0.96., Toxic PCDF levels in ppm: 2,3,7,8-Cl4, 0.053; 1,2,3,4,8-/1,2,3,7,8,- TCDF, 0.9; 2,3,4,7,8-PECDF,0.49; 1,2,3,4,7,9-/1,2,3,4,7,8-HXCDF, 2.5; 1,2,3,6,7, 8-TCDF, 0.9; 2,3,4,7,8-HXCDF, 0.13., Analysis of the technical PCB, Aroclor 1254 revealed the presence of a series of brominated contaminants. | |
| Record name | Aroclor 1254 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light yellow, viscous liquid, Colorless to pale-yellow, viscous liquid or solid (below 50 degrees F) | |
CAS No. |
52663-62-4, 11097-69-1 | |
| Record name | PCB 82 | |
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| Record name | Aroclor 1254 | |
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| Record name | 2,2',3,3',4-Pentachlorobiphenyl | |
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| Record name | 2,2',3,3',4-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PCB 1254 | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2,2',3,3',4-PENTACHLOROBIPHENYL | |
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| Record name | Aroclor 1254 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POLYCHLORINATED BIPHENYL (AROCLOR 1254) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0939 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/121 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
50 °F | |
| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/121 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorodiphenyl (54% chlorine) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action
Target of Action
Aroclor 1254, a commercial mixture of polychlorinated biphenyls (PCBs), primarily targets the aryl hydrocarbon receptor (AhR) and other transcription factors. The AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons. This receptor plays a crucial role in the transcription of many genes, thereby inducing a regulatory gene network.
Mode of Action
Aroclor 1254 has the ability to activate the AhR and other transcription factors. Upon activation, these transcription factors bind to specific DNA-binding elements, initiating the transcriptional activation of targeted genes. This interaction results in altered transcription factor expression, enabling the activation of promoters of many genes. Notably, Aroclor 1254 also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1.
Pharmacokinetics
The pharmacokinetics of Aroclor 1254 have been studied in animals such as sheep and pigs. . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of Aroclor 1254 can vary among its different components, impacting its bioavailability.
Result of Action
The action of Aroclor 1254 leads to various molecular and cellular effects. It impairs the development of ovarian follicles by inducing the apoptosis of granulosa cells. In the brain, it alters central and peripheral vasopressin release in response to dehydration. In the intestines of zebrafish, Aroclor 1254 exposure results in inflammation and oxidative stress. Moreover, it disturbs intestinal metabolites and intestinal microflora.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Aroclor 1254. Its environmental toxicity and classification as a persistent organic pollutant led to its production being banned. Due to its use as a coolant in electric transformers, pcbs still persist in built environments. The impact of these environmental factors on the action of Aroclor 1254 is an area of ongoing research.
Biochemical Analysis
Biochemical Properties
Aroclor 1254 is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to reduce cell viability and induce overproduction of intracellular reactive oxygen species in a dose-dependent manner. This interaction with cellular biomolecules can disrupt normal biochemical reactions and lead to various adverse effects.
Cellular Effects
Aroclor 1254 has been found to have significant effects on various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to reduce calcium homeostasis, osteoblast differentiation, and bone formation.
Molecular Mechanism
The molecular mechanism of Aroclor 1254 involves its interaction with biomolecules at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression. For example, it has been found to reduce the expression of the DNA repair genes OGG1 and APEX1.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aroclor 1254 can change over time. It has been reported to cause significant alterations in cell organelles such as mitochondria, the endo-lysosomal system, and endoplasmic reticulum over time. Additionally, it has been found to affect the stability and degradation of the product, as well as its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Aroclor 1254 can vary with different dosages in animal models. Studies have shown that exposure to different doses of Aroclor 1254 can lead to a significant decrease in outgrowth potential and abnormal spindle configurations. High doses can also lead to toxic or adverse effects.
Metabolic Pathways
Aroclor 1254 is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels. For instance, it has been found to cause inflammation and oxidative stress in the intestines of zebrafish, leading to significant changes in intestinal microbiota and tissue metabolism.
Transport and Distribution
Aroclor 1254 is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, affecting its localization or accumulation. For example, it has been found to accumulate inside various cell organelles such as lysosomes, mitochondria, and nuclei.
Subcellular Localization
The subcellular localization of Aroclor 1254 and its effects on activity or function have been studied. It has been found to be localized in various subcellular compartments or organelles. For instance, it has been observed in mitochondria and autophagic lysosomes, where it can cause significant alterations.
Biological Activity
Aroclor 1254 is a commercial mixture of polychlorinated biphenyls (PCBs) that has been extensively studied due to its widespread environmental presence and potential health impacts. This article summarizes the biological activity of Aroclor 1254, focusing on its effects on reproductive health, liver toxicity, and mechanisms of action.
Overview of Aroclor 1254
Aroclor 1254 consists of more than 60 different PCB congeners, characterized by varying degrees of chlorination. It has been used in various industrial applications, including electrical equipment and hydraulic fluids. However, due to its persistence in the environment and associated health risks, its use has been largely banned.
Effects on Reproductive Health
Case Study: Oocyte Maturation in Mice
A study investigated the effects of Aroclor 1254 on oocyte maturation in female ICR mice. Mice were treated with doses of 12.5, 25, and 50 mg/kg every 72 hours for nine days. The results showed:
- Decreased Oocyte Activation : The percentage of activated oocytes significantly decreased with higher doses of Aroclor 1254 (Table 1).
- Increased Apoptosis : There was a notable increase in apoptosis within cumulus cells post-exposure.
- Abnormal Spindle Configurations : Oocytes exhibited abnormal spindle morphology, indicating potential developmental issues.
| Dose (mg/kg) | Percentage Activated Oocytes |
|---|---|
| Control | 90% |
| 12.5 | 85% |
| 25 | 65% |
| 50 | 40% |
These findings suggest that exposure to Aroclor 1254 may adversely affect female fertility and developmental potential due to impaired oocyte maturation and increased cell death .
Hepatotoxicity
Study on Rat Liver Toxicity
Research conducted on male F344 rats fed diets containing Aroclor 1254 for two years revealed significant hepatotoxic effects:
- Histopathological Changes : The study noted a dose-related increase in focal lesions within the liver.
- Oxidative Stress : Aroclor 1254 exposure led to increased lipid peroxidation and elevated levels of reactive oxygen species (ROS), which are indicative of oxidative stress.
The study concluded that Aroclor 1254 could induce significant liver damage characterized by histological alterations and metabolic dysfunctions .
Endocrine Disruption
Aroclor 1254 has been shown to disrupt endocrine function by inhibiting testosterone production in Leydig cells:
- Inhibition of Steroidogenic Enzymes : Exposure resulted in decreased expression of key enzymes involved in testosterone biosynthesis, such as cytochrome P450scc and StAR protein.
- Increased Oxidative Stress : The treatment also elevated markers of oxidative stress, further compromising cellular function.
This disruption can lead to impaired reproductive health and increased susceptibility to reproductive cancers .
Cancer Risk
Induction of Intestinal Metaplasia
Long-term exposure to Aroclor 1254 has been linked to an increased risk of cancer. In studies involving rats, dietary exposure resulted in a significant incidence of intestinal metaplasia and adenocarcinoma in the stomach:
Scientific Research Applications
Toxicological Studies
Aroclor 1254 has been extensively investigated for its toxicological effects, particularly in animal models.
- Carcinogenicity : Long-term studies in F344 rats have shown that ingestion of Aroclor 1254 leads to a dose-dependent increase in gastric lesions, including intestinal metaplasia and adenocarcinoma. In control specimens, the incidence of stomach lesions was 6%, while it increased to 10%, 17%, and 35% in rats fed diets containing 25, 50, or 100 ppm of Aroclor 1254, respectively .
- Reproductive Toxicity : Research indicates that exposure to Aroclor 1254 affects oocyte maturation in mice. Oocytes exposed to varying doses exhibited abnormal spindle configurations and increased apoptosis in cumulus cells. The study highlighted a significant decrease in outgrowth potential associated with higher doses of Aroclor 1254 .
- Immunotoxicity : Aroclor 1254 has been shown to influence immune function. In studies involving mallard ducks, exposure resulted in significant changes to hepatic microsomal enzyme activities without affecting immune function directly . This suggests a complex interaction between PCB exposure and immune system responses.
Environmental Remediation
The degradation of Aroclor 1254 in contaminated environments is a significant area of research.
- Biodegradation : Studies have demonstrated that indigenous organohalide-respiring bacteria can effectively dechlorinate Aroclor 1254, resulting in the reduction of toxicity. For instance, dechlorination rates varied significantly across different sediment microcosms, with rates recorded at 15.3×10⁻³ Cl/day for one site . This process not only detoxifies the compound but also facilitates its further degradation by aerobic bacteria.
Endocrine Disruption Studies
Aroclor 1254 is recognized for its potential as an endocrine disruptor.
- Gene Expression Effects : Research has shown that Aroclor 1254 can alter mRNA stability and polyadenylation processes in rat prostate cultures, potentially contributing to increased cancer susceptibility . These findings underscore the need for further studies on how PCBs affect gene regulation and endocrine functions.
Oxidative Stress Research
The compound has been linked to oxidative stress in various cell types.
- Cell Viability : In vitro studies indicated that exposure to Aroclor 1254 significantly reduces cell viability while increasing reactive oxygen species (ROS) levels in osteoblast cells. The oxidative stress induced by Aroclor exposure correlates with decreased calcium homeostasis and impaired bone formation .
Data Summary Table
Case Studies
- Long-term Exposure Study : F344 rats were fed diets containing Aroclor 1254 over two years, leading to significant findings regarding gastric lesions and cancer development.
- In Vivo Oocyte Maturation Study : Mice exposed to various doses of Aroclor demonstrated critical insights into reproductive health impacts, showcasing the compound's potential role in infertility issues.
- Anaerobic Dechlorination Study : This research highlighted the varying effectiveness of different microbial communities in degrading Aroclor 1254 across contaminated sites, emphasizing the importance of local biogeochemistry.
Chemical Reactions Analysis
Anaerobic Microbial Dechlorination
Aroclor 1254 undergoes reductive dechlorination in anaerobic environments, primarily mediated by organohalide-respiring bacteria. This process involves the selective removal of chlorine atoms from meta and para positions, leading to less chlorinated, less toxic congeners.
Key Findings:
-
Dechlorination Rates :
-
Congener Shifts :
Dechlorination preferentially removes doubly flanked meta and para chlorines, producing lower-chlorinated biphenyls such as 2,2′,4-trichlorobiphenyl (TCB) and 2,2′,4,4′-tetrachlorobiphenyl. Type 2 Aroclor 1254 (high in coplanar PCBs and polychlorinated dibenzofurans [PCDFs]) shows enhanced toxicity persistence compared to Type 1 .
Thermal Decomposition
Aroclor 1254 exhibits thermal stability up to 315°C but decomposes at higher temperatures, forming hazardous byproducts.
Critical Data:
-
Decomposition Products :
Toxicological Impact :
Thermal degradation of Type 2 Aroclor 1254 releases PCB 126, a coplanar congener with toxicity 3–5× higher than typical Type 1 mixtures .
Environmental Partitioning and Volatilization
The chlorination degree of Aroclor 1254 governs its environmental reactivity:
Homolog Distribution Shift :
Airborne Aroclor 1254 exhibits 20–30% fewer penta- and hexa-chlorinated biphenyls compared to source materials due to volatilization-driven selectivity .
Comparison with Similar Compounds
Chlorination Level and Structural Differences
Aroclor 1254 is distinguished from other PCB mixtures by its chlorination degree and congener composition. Lower-chlorinated Aroclors (e.g., Aroclor 1242, 1016) have fewer chlorine atoms (≤42% chlorine), while higher-chlorinated mixtures like Aroclor 1260 and 1262 contain ≥60% chlorine. Structural differences influence their environmental behavior and toxicity:
- Bioaccumulation : Aroclor 1254’s high partition coefficient (log Kow ~6.5) and steric hindrance from chlorine substitution enhance its accumulation in fatty tissues compared to lower-chlorinated PCBs .
- Metabolic Stability : Aroclor 1254’s congeners are metabolized more slowly than those in Aroclor 1242, leading to prolonged biological half-lives and antiestrogenic metabolite formation .
Table 1: Chlorination and Key Properties of Aroclor Mixtures
| Aroclor | % Chlorine | Congeners (Cl atoms/molecule) | Log Kow | Bioaccumulation Potential |
|---|---|---|---|---|
| 1016 | 41% | 1–3 | 4.5–5.0 | Moderate |
| 1242 | 42% | 2–4 | 5.0–5.5 | Moderate |
| 1254 | 54% | 4–6 | 6.0–6.5 | High |
| 1260 | 60% | 6–8 | 7.0–7.5 | Very High |
Estrogenic and Antiestrogenic Activities
Aroclor 1254 exhibits mixed estrogenic and antiestrogenic effects, contrasting with lower-chlorinated PCBs:
- Antiestrogenic Activity : Aroclor 1254 suppresses estrogen-sensitive pathways by downregulating Wnt7a expression in uterine tissues, similar to diethylstilbestrol (DES). However, its antiestrogenic metabolites inhibit TSH and gonadotropin release, unlike estrogenic Aroclor 1242 .
- Estrogenic Effects : At low doses, Aroclor 1254 mimics estrogen by reducing sperm motility and inducing ROS in human sperm, but its potency is lower than Aroclor 1242, which directly activates estrogen receptors .
Metabolic and Toxicity Profiles
Aroclor 1254 uniquely induces cytochrome P-448 (CYP1A1), enhancing metabolism of carcinogens like benzo-[a]pyrene. This contrasts with phenobarbital-type inducers that upregulate CYP2B isoforms . Key comparisons:
- Thyroid Dysregulation : Aroclor 1254 reduces serum T3/T4 levels and increases TSH in rats, similar to FireMaster BP-6 (a brominated flame retardant). However, FireMaster’s effects are confounded by longer exposure times in studies .
- Oxidative Stress : Aroclor 1254 induces SOD and MDA in mussels (Mytilus coruscus) more potently than cadmium, highlighting its role in lipid peroxidation .
Table 2: Toxicity Endpoints in Selected Species
Environmental Persistence and Bioaccumulation
Aroclor 1254’s environmental half-life exceeds lower-chlorinated PCBs due to resistance to microbial degradation. In fish, its accumulation correlates with benthic sediment contamination, whereas Aroclor 1242 is more water-soluble and dispersed .
Cross-Reactivity in Immunoassays
Immunoassays for Aroclor 1254 show high cross-reactivity with Aroclor 1260 and 1262 (≥80%) but low reactivity with Aroclor 1242 and 1016 (<30%) due to structural similarities among higher-chlorinated mixtures .
Table 3: Cross-Reactivity of Aroclor Compounds
| Aroclor | Cross-Reactivity with Aroclor 1254 (%) |
|---|---|
| 1254 | 100 (Reference) |
| 1260 | 85 |
| 1262 | 82 |
| 1248 | 28 |
| 1242 | 15 |
| 1016 | 10 |
Effects on Reproductive Systems
Aroclor 1254 disrupts oocyte maturation, spindle formation, and embryo development in mice at doses ≥25 mg/kg, surpassing the toxicity of lower-chlorinated PCBs . In contrast, Aroclor 1242 primarily affects spermiation and testosterone synthesis .
Preparation Methods
Catalytic Chlorination of Biphenyl
Aroclor 1254 was synthesized via the direct chlorination of biphenyl (C12H10) using anhydrous chlorine gas (Cl2) in the presence of iron filings as a catalyst. The reaction proceeded in batch reactors, where biphenyl was heated to temperatures between 100°C and 150°C while chlorine gas was introduced incrementally. The degree of chlorination was monitored gravimetrically, with the final product targeting a chlorine content of 54% by mass.
The general reaction mechanism is represented as:
where varies to produce a mixture of PCB congeners. The iron catalyst facilitated electrophilic substitution, preferentially chlorinating the biphenyl rings at para and meta positions.
Two-Stage Chlorination for Aroclor 1254 "Late"
From 1974 to 1977, Monsanto Chemical Company implemented a modified two-stage process to produce Aroclor 1254 "Late":
-
First Stage : Biphenyl was chlorinated to 42% chlorine content, yielding a mixture that was fractionally distilled to isolate Aroclor 1016 (a lower-chlorine PCB blend) and a residual fraction.
-
Second Stage : The residual fraction (49% chlorine) underwent further chlorination to achieve 54% chlorine content. This process concentrated higher-chlorinated congeners, including mono-ortho tetrachlorobiphenyls and pentachlorobiphenyls.
This method increased the proportion of toxicologically significant congeners, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin-like compounds, compared to earlier batches.
Congener Distribution and Chemical Composition
Aroclor 1254 comprises 209 possible PCB congeners, with the distribution dominated by pentachlorobiphenyls (C12H5Cl5) and hexachlorobiphenyls (C12H4Cl6). Analyses using gas chromatography with electron capture detection (GC-ECD) revealed the following congener profile:
| Congener Group | Empirical Formula | Percentage Composition |
|---|---|---|
| Pentachlorobiphenyls | C12H5Cl5 | 71.44% |
| Hexachlorobiphenyls | C12H4Cl6 | 21.97% |
| Tetrachlorobiphenyls | C12H6Cl4 | 4.86% |
| Heptachlorobiphenyls | C12H3Cl7 | 1.36% |
The "Late" variant exhibited elevated levels of hexachlorobiphenyls (26.76%) and heptachlorobiphenyls (2.66%) due to extended chlorination.
Quality Control and Contaminant Formation
By-Products and Impurities
Polychlorinated dibenzofurans (PCDFs) were identified as trace impurities in Aroclor 1254, formed during chlorination. Concentrations ranged from 0.02 to 0.70 ppm for tetra- through octa-chlorinated dibenzofurans. These contaminants contributed to the mixture’s toxicity, necessitating rigorous post-synthesis purification.
Standardization and Analysis
The National Institute of Standards and Technology (NIST) developed Standard Reference Materials (SRMs) for Aroclor 1254 using gas chromatography-mass spectrometry (GC-MS). Key steps included:
-
Isolation : Liquid chromatography to separate PCBs from transformer oil matrices.
-
Quantification : GC-ECD with 5% phenyl methylpolysiloxane columns, calibrated using internal standards.
-
Validation : Gravimetric verification of chlorine content, with uncertainties ≤1.5% relative standard deviation.
Industrial Production and Scale-Up
Monsanto Chemical Company produced over 40 million pounds of Aroclor 1254 annually until 1977, with production volumes allocated as follows:
-
Primary Uses : Dielectric fluids (64%), plasticizers (17.9%), and hydraulic oils (17.9%).
-
Batch Sizes : Reactors processed 10,000-liter batches, stirred for 24–48 hours to ensure homogeneity.
Post-synthesis, the mixture was ampouled under inert conditions to prevent photodegradation, with final products stored in amber glass containers .
Q & A
Q. What is the compositional variability of Aroclor 1254, and how does it influence experimental reproducibility?
Aroclor 1254 is a commercial PCB mixture containing 54% chlorine by weight, with variability arising from historical production batches. Two distinct types (Type 1 and Type 2) exist, differing in congener profiles due to manufacturing timelines. Type 1 (pre-1971) was used in electrical equipment, while Type 2 (post-1970) dominated toxicological studies. Researchers must verify the lot type and congener composition using gas chromatography-mass spectrometry (GC-MS) to ensure reproducibility, as differential effects between lots can confound results .
Q. What are standard dosing protocols for subchronic exposure studies in rodent models?
Subchronic exposure studies in mice typically use doses ranging from 0.1 to 1 mg/kg body weight/day over 7–28 days. Experimental designs should include controls for age, weight, and exposure duration, with endpoints such as histopathological analysis (e.g., kidney tissue damage) and oxidative stress biomarkers (e.g., lipid peroxidation, glutathione depletion). Dose selection should align with NOAEL/LOAEL thresholds from prior studies .
Q. How is Aroclor 1254 quantified in environmental samples, and what are common analytical challenges?
Quantitation involves summing PCB congeners present at >0.1% of the total Aroclor mass via GC-MS. For Aroclor 1254, this method captures >95% of its mass. Challenges include distinguishing co-eluting congeners and accounting for environmental degradation products (e.g., dechlorinated metabolites). Validation against certified reference materials and inter-laboratory comparisons are critical .
Advanced Research Questions
Q. How do Type 1 and Type 2 Aroclor 1254 differ in toxicological outcomes, and what methodologies detect these differences?
Type 2 Aroclor 1254, prevalent in post-1970 studies, exhibits higher neurotoxicity due to ortho-substituted congeners. Comparative studies in primates (e.g., rhesus monkeys) reveal endocrine disruption and developmental deficits not observed in rodents. Researchers should use congener-specific analysis (e.g., chiral GC) and transcriptome profiling (e.g., RNA sequencing) to identify type-specific pathways, such as mitochondrial dysfunction in hippocampal neurons .
Q. What transcriptomic pathways are disrupted by Aroclor 1254 in developing neurons, and how are these validated experimentally?
RNA sequencing of hippocampal granule cells exposed to Aroclor 1254 reveals altered synaptic gene expression (e.g., BDNF, SYN1) and oxidative stress pathways (e.g., SOD2, GPX1). Validation involves qPCR for target genes and functional assays (e.g., mitochondrial respiration assays). Pathway analysis tools like Ingenuity Pathway Analysis (IPA) and PANTHER classify affected biological processes, such as axon guidance and redox homeostasis .
Q. What methodologies assess Aroclor 1254-induced genomic instability, and how do results vary across model organisms?
Random amplified polymorphic DNA (RAPD) assays detect DNA fragmentation in marine organisms (e.g., olive flounder embryos), while comet assays measure strand breaks in mammalian sperm. Dose-dependent effects (EC₅₀ = 0.8–1.2 mg/L in fish) highlight species sensitivity differences. Researchers should combine these with oxidative DNA damage markers (e.g., 8-OHdG) and DNA repair gene expression analysis (e.g., OGG1, APEX1) to elucidate mechanisms .
Q. How can anaerobic dechlorination and bacterial biodegradation be integrated to remediate Aroclor 1254 contamination?
Alcaligenes eutrophus H850 degrades >35% of Aroclor 1254 via biphenyl dioxygenase, targeting ortho-substituted congeners. Pre-treatment with anaerobic dechlorination (e.g., Dehalococcoides spp.) removes meta/para chlorines, enhancing aerobic degradation efficiency. Process optimization requires monitoring congener profiles through time-series GC analysis and metagenomic sequencing of microbial consortia .
Q. What are the implications of Aroclor 1254’s non-linear dose-response in human health risk assessments?
The oral reference dose (RfD) for Aroclor 1254 (0.02 µg/kg/day) is based on primate studies showing immune suppression and neurodevelopmental effects. Risk assessments must account for congener-specific toxicity equivalence factors (TEFs) and bioaccumulation in lipid-rich tissues. Probabilistic modeling (e.g., Monte Carlo simulations) addresses variability in exposure pathways and sensitive subpopulations .
Methodological Considerations
- Data Contradictions : Discrepancies between in vitro and in vivo genotoxicity results (e.g., negative Ames tests vs. positive comet assays) necessitate multi-endpoint approaches .
- Species Sensitivity : Primates require lower doses for observable effects than rodents; cross-species extrapolation should use allometric scaling and pharmacokinetic modeling .
- Analytical Validation : Congener quantification must adhere to EPA Method 8082, with quality controls for recovery rates (e.g., 85–115%) and detection limits (<0.1 µg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
